molecular formula C8H14N4O2 B1491842 2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2097999-31-8

2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1491842
CAS No.: 2097999-31-8
M. Wt: 198.22 g/mol
InChI Key: DRJSQEUQTHXEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a chemical compound characterized by the presence of an azido group and a pyrrolidine ring

Properties

IUPAC Name

2-azido-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-6-3-12(4-7(6)5-13)8(14)2-10-11-9/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJSQEUQTHXEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one typically involves the introduction of the azido group into a suitable precursor. One common method involves the reaction of a diazo compound with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at room temperature to ensure the stability of the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as chromatography and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole rings, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is unique due to the presence of both the azido group and the hydroxymethyl group on a pyrrolidine ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

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